

# An In-depth Technical Guide to the Antimicrobial Peptide OP-145

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## Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

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## Abstract

**OP-145** is a synthetic, 24-amino acid cationic antimicrobial peptide derived from the human cathelicidin LL-37. Engineered for enhanced stability and antimicrobial potency, **OP-145** exhibits broad-spectrum activity against various pathogens, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA). Its primary mechanism of action involves the direct disruption of bacterial cell membranes, leading to rapid cell death. This document provides a comprehensive overview of the primary amino acid sequence of **OP-145**, its mechanism of action, quantitative antimicrobial and cytotoxic data, and detailed experimental protocols for its characterization.

## Primary Amino Acid Sequence and Structure

**OP-145** is a meticulously designed peptide, optimized from the 13-36 region of the human cathelicidin LL-37. To bolster its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.

The primary amino acid sequence of **OP-145** is as follows:

Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2

In its shortened notation:

Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2

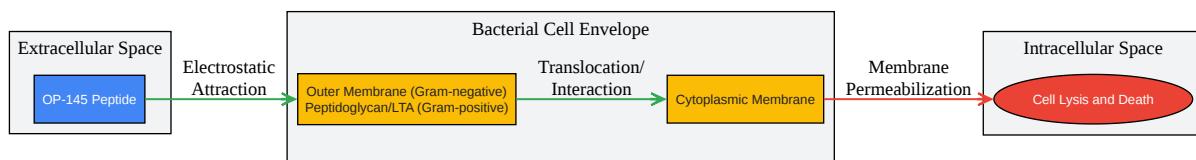
This sequence is designed to form an amphipathic  $\alpha$ -helix, a structural motif crucial for its interaction with and disruption of microbial cell membranes.

## Mechanism of Action: Membrane Disruption

The primary antimicrobial activity of **OP-145** is attributed to its ability to permeabilize bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) and peptidoglycan (PGN) in Gram-positive bacteria.[1][2]

Following this initial binding, **OP-145** monomers insert into the lipid bilayer, leading to membrane thinning and the formation of pores or micelle-like structures. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[3] The proposed mechanism of action does not involve a specific intracellular signaling pathway but rather a direct physical disruption of the cellular barrier.

Below is a diagram illustrating the proposed mechanism of action of **OP-145**.



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Caption: Proposed mechanism of action for **OP-145**.

## Quantitative Data

The antimicrobial efficacy of **OP-145** has been quantified against a range of bacterial species. The following tables summarize the available data on its minimum inhibitory concentrations (MIC) and lethal concentrations (LC).

Table 1: Antimicrobial Activity of **OP-145** against Planktonic Bacteria

Bacterial Species	Strain	Concentration (µM)	Metric	Reference
Escherichia coli	ATCC 25992	12.8	MIC	[4]
Escherichia coli	K12	12.8	MIC	[4]
Escherichia coli	D21f2	12.8	MIC	[4]
Escherichia coli	-	6.4	LC99.9% (5 min)	[5]
Enterococcus hirae	-	3.2	LC99.9% (5 min)	[5]
Staphylococcus aureus (MRSA)	9 clinical isolates	-	Significant antibacterial activity	[6]

Table 2: Anti-biofilm Activity of **OP-145**

Bacterial Species	Condition	Effect	Reference
Staphylococcus aureus (MRSA)	Clinically isolated strains	Significant reduction in biofilm formation	[6][7]
Staphylococcus aureus	JAR060131	Inhibition of biofilm formation	[8]

Table 3: Cytotoxicity of **OP-145**

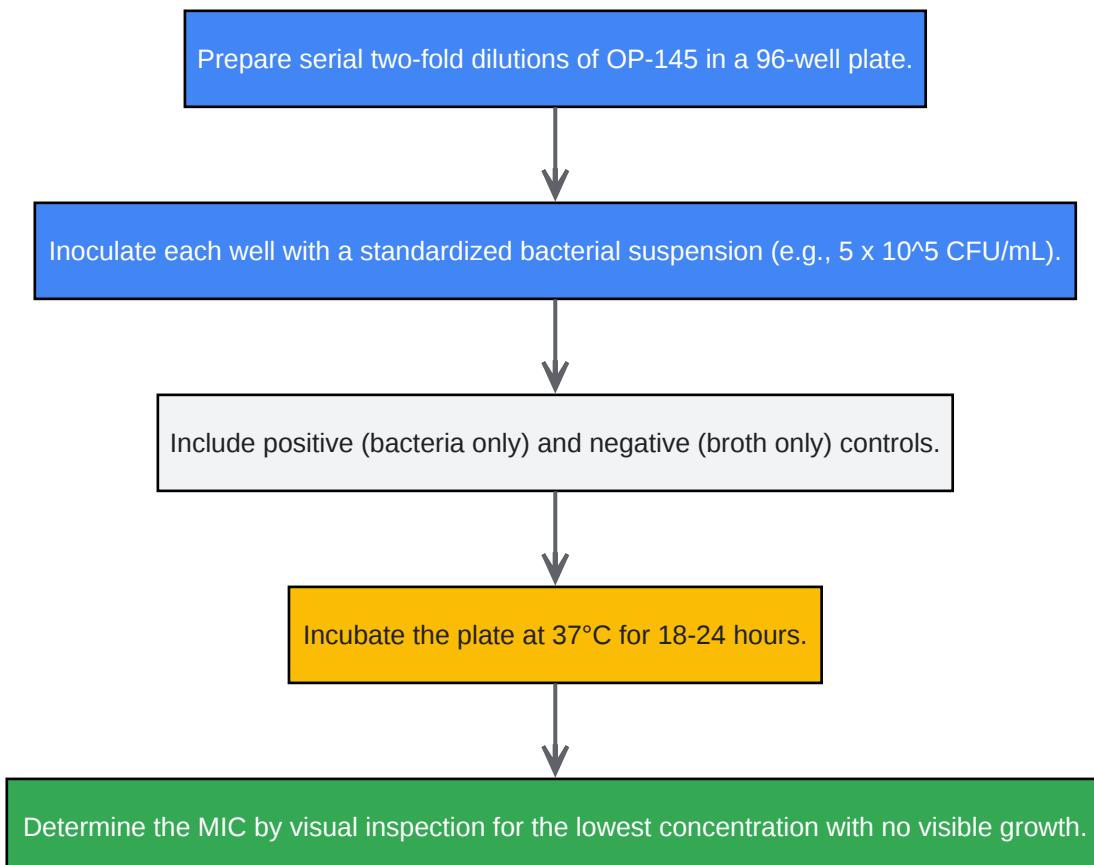
Cell Type	Assay	Observation	Reference
Human cells	Lysis assay	Lytic only at considerably higher concentrations than antimicrobial concentrations	[3]

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **OP-145**'s activity. Below are standardized protocols for key experiments.

### Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **OP-145** that inhibits the visible growth of a microorganism.



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

## Time-Kill Kinetics Assay

This assay assesses the rate at which **OP-145** kills a bacterial population over time.[9][10][11]

- Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Assay Setup: Add various concentrations of **OP-145** (e.g., 0.5x, 1x, 2x, 4x MIC) to tubes containing the bacterial suspension. Include a growth control without the peptide.
- Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.
- Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).
- Data Analysis: Plot the log10 CFU/mL against time for each **OP-145** concentration and the control. A  $\geq 3$ -log10 reduction in CFU/mL is typically considered bactericidal.[10]

## Biofilm Disruption Assay

This protocol evaluates the ability of **OP-145** to eradicate pre-formed biofilms.[12][13][14][15]

- Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours.
- Treatment: Gently wash the wells to remove planktonic bacteria and add fresh medium containing various concentrations of **OP-145**.
- Incubation: Incubate the plate for a further 24 hours.
- Quantification: Wash the wells again and quantify the remaining biofilm using methods such as crystal violet staining, followed by measuring the absorbance at a specific wavelength (e.g., 570 nm).

## Cytotoxicity Assay

This assay determines the toxicity of **OP-145** against mammalian cells.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Cell Culture: Culture a human cell line (e.g., HeLa, HEK293) in a 96-well plate until a confluent monolayer is formed.
- Treatment: Replace the culture medium with fresh medium containing serial dilutions of **OP-145**. Include a positive control for cell death (e.g., Triton X-100) and a negative control (medium only).
- Incubation: Incubate the plate for a specified period (e.g., 24 hours).
- Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, LDH release assay, or live/dead staining with fluorescent dyes followed by microscopy or flow cytometry.

## Conclusion

**OP-145** is a promising antimicrobial peptide with potent activity against a range of clinically relevant bacteria, including drug-resistant strains. Its mechanism of action, centered on the rapid disruption of bacterial membranes, makes it a valuable candidate for further development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and other antimicrobial peptides.

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